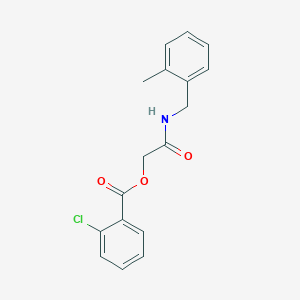

2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

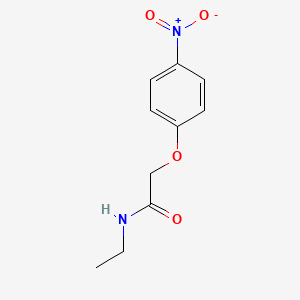

The compound “2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate” is an organic compound containing a benzyl group, an amino group, an oxoethyl group, and a chlorobenzoate group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl and chlorobenzoate groups suggests a complex, aromatic structure. The amino and oxoethyl groups could introduce polarity and the potential for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzyl and chlorobenzoate groups are aromatic and could participate in electrophilic aromatic substitution reactions. The amino group could act as a nucleophile in various reactions, and the oxoethyl group could be involved in oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic benzyl and chlorobenzoate groups could contribute to its stability and solubility. The amino and oxoethyl groups could influence its polarity, boiling point, melting point, and other properties .Applications De Recherche Scientifique

Dynamic Kinetic Resolution in Synthesis

A notable application of compounds similar to 2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate is in dynamic kinetic resolution processes. Sugiyama et al. (2003) explored the synthesis of 4-hydroxymethyl-2-oxazolidinone from related compounds, revealing pathways involving intramolecular transesterification and diastereoselective intramolecular cyclization (Sugiyama et al., 2003).

Asymmetric Synthesis

In another study, Sugiyama et al. (1999) demonstrated the asymmetric desymmetrization of similar compounds with chloroformates, indicating their utility in producing optically active oxazolidinones, which have numerous applications in pharmaceuticals (Sugiyama et al., 1999).

Anchoring of Fmoc-amino Acids

Sieber (1987) described a method involving compounds like 2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate for the esterification of Fmoc-amino acids to polystyrene, a crucial step in peptide synthesis (Sieber, 1987).

Preparation of HIV Protease Inhibitors

Beaulieu and Wernic (1996) utilized related compounds in the synthesis of aminoalkyl chlorohydrin hydrochlorides, serving as intermediates for HIV protease inhibitors, highlighting the significance of these compounds in antiviral drug development (Beaulieu & Wernic, 1996).

Antibacterial and Antiinflammatory Applications

Compounds structurally related to 2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate have also shown potential in antibacterial and antiinflammatory applications. Chohan et al. (2003) synthesized Schiff base derivatives with antibacterial properties, and van Dijk and Zwagemakers (1977) explored oxime ether derivatives with antiinflammatory activity (Chohan et al., 2003); (van Dijk & Zwagemakers, 1977).

Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s used in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-12-6-2-3-7-13(12)10-19-16(20)11-22-17(21)14-8-4-5-9-15(14)18/h2-9H,10-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUWRAZJBDZPHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2695440.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2695445.png)

![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2695448.png)

![1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2695451.png)

![6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695455.png)

![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/no-structure.png)

![N-[(3-chlorophenyl)methyl]-2-cyanoacetamide](/img/structure/B2695462.png)